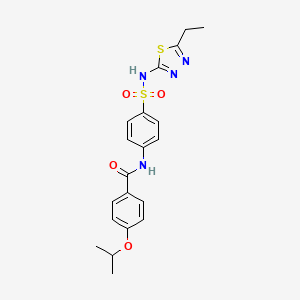

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-4-18-22-23-20(29-18)24-30(26,27)17-11-7-15(8-12-17)21-19(25)14-5-9-16(10-6-14)28-13(2)3/h5-13H,4H2,1-3H3,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXXDTQFJFCQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react 5-ethyl-1,3,4-thiadiazole-2-amine with chlorosulfonic acid to introduce the sulfamoyl group. Subsequently, the resulting intermediate is coupled with 4-isopropoxybenzamide under suitable reaction conditions, such as the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

Substitution: Substitution reactions at different positions of the thiadiazole ring or the benzamide moiety can yield a variety of analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its derivatives may also serve as lead compounds for drug discovery.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for further development into therapeutic drugs.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may also be exploited in the development of new industrial processes.

Mechanism of Action

The mechanism by which N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and the sulfamoyl group are key structural features that contribute to its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Core Heterocyclic Modifications

Key Insights :

Sulfonamide Bridge and Tautomerism

Compounds with sulfamoyl linkages (e.g., 's triazoles) often exhibit tautomerism. For example, 1,2,4-triazole-thione tautomers stabilize via intramolecular hydrogen bonding, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) . The target compound’s sulfamoyl group may similarly resist tautomeric shifts, favoring a thione form, as seen in ’s derivatives .

Antimicrobial and Antifungal Activity

Comparison : The target compound’s ethyl-thiadiazole group may improve Gram-negative activity compared to methyl substituents (cf. ’s sulfisoxazole derivatives) .

Anticancer Potential

- Imidazole Derivatives (): Exhibit IC₅₀ < 10 μM against cervical cancer via apoptosis induction .

- Target Compound : The isopropoxy group may enhance DNA intercalation or kinase inhibition, though nitro groups () could offer higher cytotoxicity at the expense of selectivity .

Physicochemical and Pharmacokinetic Properties

Implications : Higher LogP in the target compound suggests better blood-brain barrier penetration than NSC719392 but may require formulation adjustments for solubility .

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-isopropoxybenzamide is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a phenyl moiety. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.42 g/mol. The structure includes a 1,3,4-thiadiazole ring, known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S |

| Molecular Weight | 356.42 g/mol |

| CAS Number | Not specified |

| Boiling Point | Not available |

| Melting Point | Not available |

| LogP | 3.08650 |

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often lower than standard antibiotics . Specifically, studies have demonstrated that modifications to the thiadiazole ring can enhance antibacterial activity by altering the compound's interaction with microbial targets .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the sulfonamide group is believed to play a crucial role in enhancing the anticancer activity by facilitating interactions with specific cellular pathways.

Anti-inflammatory Effects

Thiadiazole derivatives have also shown promise in reducing inflammation. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This activity makes them potential candidates for developing new anti-inflammatory drugs.

The mechanism of action for compounds like this compound typically involves enzyme inhibition and interference with cellular signaling pathways. For example, molecular docking studies have indicated that such compounds can effectively bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Case Studies and Research Findings

Several studies have explored the biological activities of thiadiazole derivatives:

- Antimicrobial Study : A study on substituted thiadiazoles demonstrated their effectiveness against Phytophthora infestans, showing an EC50 value significantly lower than that of conventional treatments .

- Anticancer Activity : Research indicated that certain thiadiazole compounds could induce apoptosis in human cancer cell lines through mitochondrial pathways .

- Anti-inflammatory Research : A recent study highlighted the ability of thiadiazole derivatives to inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.